molecular formula C14H18F2N2O2 B4642885 2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide

2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No. B4642885
M. Wt: 284.30 g/mol
InChI Key: MTTOCOXOXXOBHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those structurally related to "2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide," often involves the condensation of halogenated benzene compounds with amines, followed by cyclization processes. For example, similar compounds have been synthesized by reacting isocyanato benzene derivatives with morpholino-1H-indazol-3-amine, prepared from difluorobenzonitrile through amination and cyclization with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The crystal structure analysis of related benzamide derivatives reveals that these compounds can exhibit distinct crystal systems and space groups, indicative of their complex molecular interactions and stability. The determination of crystal structures aids in understanding the molecular geometry, bonding patterns, and potential interaction sites for biological activity (Lu et al., 2017).

Chemical Reactions and Properties

Benzamide compounds, including fluorinated derivatives, participate in various chemical reactions, including C-H activation and coupling processes. These reactions enable the synthesis of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries due to their unique properties (Wu et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of benzamide derivatives are influenced by their molecular structure. These properties are essential for their application in drug formulation and chemical synthesis. While specific data for "2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide" are not provided, related research on benzamides can offer insights into their physical behavior (Abbasi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for the application of benzamide derivatives in medicinal chemistry. Studies on similar compounds have shown potent antiproliferative activities and interactions with biological pathways, suggesting the potential therapeutic value of these molecules (Wang et al., 2015).

properties

IUPAC Name

2,5-difluoro-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-11-2-3-13(16)12(10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTOCOXOXXOBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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